2-(2-bromophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
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Overview
Description
2-(2-bromophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a complex organic compound that features a bromophenyl group, an oxadiazole ring, and an oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps:
Formation of the 2-bromophenylacetamide: This can be achieved by reacting 2-bromobenzoyl chloride with acetamide under basic conditions.
Synthesis of the oxadiazole ring: The oxadiazole ring can be synthesized by cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Coupling of the oxadiazole and oxane moieties: This step involves the reaction of the oxadiazole derivative with an oxane-containing compound under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxane moiety.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening or other structural changes.
Substitution: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the oxane moiety.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Substituted derivatives of the bromophenyl group.
Scientific Research Applications
Medicinal Chemistry: It may serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the design of new materials with specific electronic or optical properties.
Biological Research: It may be used as a probe or tool compound in biological studies to investigate cellular processes or pathways.
Mechanism of Action
The mechanism of action of 2-(2-bromophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and bromophenyl group could play key roles in binding to these targets, while the oxane moiety might influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-(2-bromophenyl)acetamide: Lacks the oxadiazole and oxane moieties, making it less complex.
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide: Lacks the bromophenyl group, which may reduce its reactivity in certain reactions.
Uniqueness
2-(2-bromophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is unique due to the combination of its functional groups, which confer a range of chemical reactivity and potential applications. The presence of the bromophenyl group, oxadiazole ring, and oxane moiety makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
2-(2-bromophenyl)-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O3/c17-13-4-2-1-3-12(13)9-14(21)18-10-15-19-16(20-23-15)11-5-7-22-8-6-11/h1-4,11H,5-10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTNDMKTGSLDBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)CC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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